N(2)-methyl-L-lysine

Description

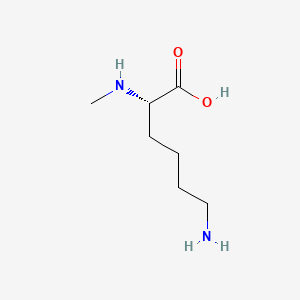

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Methodological Approaches for N α Methyl L Lysine and Its Derivatives

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of N(2)-methyl-L-lysine, providing the necessary separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of methylated amino acids. koreascience.kr Its versatility allows for the separation of various lysine (B10760008) derivatives, although challenges such as the co-elution of certain methylated forms like ε-N-monomethyl-lysine and ε-N-trimethyllysine can occur. koreascience.kr To enhance detection, especially for non-chromogenic molecules like lysine, derivatization is a standard practice. mdpi.com One common method involves reacting the sample with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) prior to HPLC analysis. oup.comnih.gov This process creates a fluorescent derivative, significantly improving detection sensitivity. oup.com

The combination of HPLC with mass spectrometry (HPLC-MS) offers a powerful tool for both separation and structural elucidation. nih.gov This technique has been successfully used to identify Nε-monomethyl-lysine in complex samples like rat urine. oup.comnih.gov The HPLC system, often utilizing a reversed-phase column such as octadecyl silica, separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. oup.comnih.govmtoz-biolabs.com

Different HPLC setups can be employed, including the use of various mobile phases and columns to optimize separation. For instance, a mobile phase of acetonitrile (B52724) and water with formic acid has been used with a C18 column for the separation of Fmoc-derivatized lysine derivatives. oup.com The development of advanced platforms, such as those combining methyl-peptide enrichment with high-resolution HPLC-MS/MS, enables the precise identification and quantification of methylation sites. creative-proteomics.com

Table 1: HPLC Methods for this compound and Derivatives

| Technique | Derivatization Agent | Detection Method | Application Example | Reference |

|---|---|---|---|---|

| HPLC | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fluorescence | Analysis of various naturally occurring lysine derivatives. | koreascience.kr |

| HPLC-MS | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Mass Spectrometry (APCI) | Identification of Nε-monomethyl-lysine in rat urine. | oup.comnih.gov |

| HPLC-MS/MS | None (enrichment of methylated peptides) | Tandem Mass Spectrometry | Global analysis of protein lysine methylation. | creative-proteomics.com |

| HPLC | o-phthaldialdehyde (OPA) | Not specified | Analysis of methylated amino acids. | koreascience.kr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of amino acids, including this compound. However, due to the polar and non-volatile nature of amino acids, chemical derivatization is an essential prerequisite for GC-MS analysis. thermofisher.commdpi.comnih.gov This process converts the analytes into more volatile and thermally stable forms suitable for gas chromatography. thermofisher.comresearchgate.net

A common derivatization strategy involves a two-step process: esterification followed by acylation. researchgate.netnih.gov For example, amino acids can be esterified with 2 M HCl in methanol (B129727) and then acylated with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. nih.govresearchgate.netnih.gov This produces methyl ester-pentafluoropropionyl (Me-PFP) derivatives that are amenable to GC-MS analysis. nih.gov Another widely used method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts active hydrogens into stable and volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com N-Methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is also used to prepare t-butyldimethylsilyl derivatives. researchgate.net

The coupling of GC with a mass spectrometer allows for both the separation of the derivatized amino acids and their sensitive detection and quantification. nih.govresearchgate.net GC-MS methods have been developed for the simultaneous measurement of lysine and its methylated metabolites in biological samples like human urine. nih.gov For instance, the derivatization of synthetic N(α)-methyl-L-lysine yields a derivative that can be separated and identified by its retention time and mass spectrum. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of a wide range of metabolites. acs.orgnih.govspringernature.com

Table 2: GC-MS Derivatization and Analysis of Lysine Derivatives

| Derivatization Method | Derivatives Formed | Instrumentation | Application | Reference |

|---|---|---|---|---|

| Esterification (HCl/Methanol) and Acylation (PFPA/Ethyl Acetate) | Methyl ester-pentafluoropropionyl (Me-PFP) | GC-MS | Simultaneous measurement of L-lysine and its methylated metabolites in human urine. | nih.gov |

| Silylation with MSTFA | Trimethylsilyl (TMS) derivatives | GC-FID | Analysis of L-alanine, L-leucine, and L-lysine. | thermofisher.com |

| Silylation with MTBSTFA | t-butyldimethylsilyl derivatives | GC-MS | Determination of amino acid composition in L-lysine fermentation juices. | researchgate.net |

| Methyl chloroformate (MCF) derivatization | MCF derivatives | GC-MS/MS | Quantitative analysis of metabolites with amino and/or carboxylic groups. | nih.govspringernature.com |

Mass Spectrometry-Based Proteomics for Identification and Quantification

Mass spectrometry (MS)-based proteomics has become the method of choice for the comprehensive study of protein methylation due to its high sensitivity, accuracy, and throughput. nih.govcreative-proteomics.com These powerful techniques enable the identification of methylated proteins, the mapping of specific methylation sites, and the quantification of changes in methylation levels. mtoz-biolabs.comnih.gov

The general workflow for methylation proteomics involves several key steps: protein extraction from cells or tissues, enzymatic digestion (typically with trypsin) to generate peptides, enrichment of methylated peptides, separation of the peptide mixture by liquid chromatography (LC), and finally, analysis by tandem mass spectrometry (MS/MS). mtoz-biolabs.comcreative-proteomics.com The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the determination of the peptide sequence and the precise location of the methyl modification. mtoz-biolabs.com

Various MS-based strategies are employed to identify and characterize different types of methylation. nih.gov For instance, different fragmentation techniques in tandem MS can help distinguish between mono-, di-, and trimethylation on lysine residues. nih.gov Quantitative proteomics approaches can be broadly categorized into label-free and label-based methods. mtoz-biolabs.com Label-free methods rely on comparing the signal intensities of peptides across different samples, while label-based methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT), use isotopic labels to achieve more precise relative quantification. mtoz-biolabs.comnih.govbiorxiv.org

Stable Isotope Dilution Assays in Quantification Studies

Stable isotope dilution (SID) is a highly accurate and sensitive method for the quantification of molecules, including this compound and its derivatives. core.ac.uknih.gov This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium). mdpi.comcore.ac.uknih.gov

In a typical SID assay, a known amount of the isotope-labeled standard is added to the sample at the beginning of the analytical procedure. silantes.com The standard and the endogenous analyte are then co-purified and analyzed together, usually by mass spectrometry. mdpi.comsilantes.com The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is used to calculate the exact concentration of the analyte in the original sample. silantes.com This approach effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly precise and accurate quantification. silantes.com

SID assays coupled with LC-MS/MS have been successfully applied to quantify various lysine derivatives in complex matrices. core.ac.uknih.govresearchgate.net For example, this method allows for the simultaneous quantification of lysine and its modified forms like Nε-(carboxymethyl)-L-lysine (CML) and Nε-(carboxyethyl)-L-lysine (CEL) in food products. core.ac.uknih.govresearchgate.net A specific application involves the use of deuterated methyl esters of amino acids as internal standards for GC-MS analysis, providing a cost-effective alternative to commercially available labeled amino acids. mdpi.comnih.gov Another powerful technique, known as heavy methyl SILAC, involves metabolically labeling cells with [¹³CD₃]methionine. washington.edunih.gov This leads to the in vivo incorporation of heavy methyl groups into all methylated proteins, allowing for confident identification and relative quantification of methylation sites by mass spectrometry. washington.edunih.gov

Computational and Experimental Hybrid Approaches for Interaction Studies

Understanding the interactions of this compound and its derivatives with other molecules, particularly proteins, is crucial for elucidating their biological functions. Hybrid approaches that combine computational modeling with experimental techniques provide a powerful strategy to investigate these interactions with high accuracy. acs.orgresearchgate.netnih.gov

These hybrid methods often utilize a thermodynamic cycle to calculate the binding free energy difference between a native ligand (e.g., methyl-lysine) and a synthetic analogue. acs.orgresearchgate.netnih.gov The process typically begins with atomistic force field free energy simulations to predict the binding energy differences based on available structural data, such as those from X-ray crystallography. acs.orgnih.gov These computational predictions are then validated and refined by experimental measurements. acs.org

Experimental techniques like isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are used to quantitatively measure the dissociation constants (Kd) of the protein-ligand complexes at thermodynamic equilibrium. acs.orgnih.gov By comparing the calculated binding free energy differences with those derived from the experimental Kd values, researchers can assess the accuracy of the computational model and correct the measured affinities of the analogues. acs.orgresearchgate.netnih.gov

This integrated approach has been successfully applied to study the interactions of histone methyl-lysine binding domains with peptides containing either methyl-lysine or its analogues. acs.orgnih.gov For some interaction pairs, the binding affinity is not significantly affected by the use of an analogue, while for others, there can be substantial differences. acs.orgnih.gov The agreement between the computational and experimental data provides a high degree of confidence in the derived quantitative binding parameters. acs.orgresearchgate.netnih.gov Furthermore, molecular dynamics simulations can offer insights into the structural basis of these interactions, complementing the energetic data. plos.org

Enzymology and Regulatory Systems of Protein Lysine Methylation

Protein Lysine (B10760008) Methyltransferases (PKMTs)

Protein lysine methyltransferases (PKMTs) are enzymes that catalyze the transfer of one, two, or three methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue within a protein. tandfonline.comnih.govportlandpress.com This modification can alter the protein's properties, including its stability, localization, and interactions with other proteins. tandfonline.com

PKMTs are broadly classified into two major families based on their catalytic domain structure: the SET domain-containing methyltransferases and the seven-β-strand (7βS) methyltransferases. portlandpress.combgu.ac.iluni-stuttgart.de

SET Domain-Containing PKMTs : The majority of known PKMTs belong to this family, characterized by the presence of a evolutionarily conserved SET domain, named after the Drosophila proteins Suppressor of variegation 3-9 (Su(var)3-9), Enhancer of zeste (E(z)), and Trithorax (Trx). nih.govbgu.ac.ilpnas.org These enzymes are primarily responsible for the methylation of histone proteins, a key process in epigenetic regulation. researchgate.netriken.jp The SET domain itself is a complex structure of about 130 amino acids that forms a binding pocket for both the substrate protein and the methyl donor, SAM. pnas.orgfrontiersin.org

Seven-β-Strand (7βS) Methyltransferases : This class of enzymes, also known as non-SET domain PKMTs, is characterized by a catalytic core composed of a seven-stranded β-sheet. portlandpress.comresearchgate.net Unlike the SET domain enzymes, 7βS PKMTs are known to methylate a broader range of substrates, including non-histone proteins involved in various cellular processes. researchgate.netriken.jp The human genome encodes for a significant number of these enzymes, many of which are yet to be fully characterized. nih.gov An example of a well-studied 7βS PKMT is DOT1L, which is unique among human KMTs for not possessing a SET domain. frontiersin.orgnih.gov

The catalytic mechanism for both classes of PKMTs generally follows an SN2-like reaction, where the ε-nitrogen of the target lysine acts as a nucleophile, attacking the methyl group of SAM. nih.gov This results in the transfer of the methyl group to the lysine and the release of S-adenosyl-L-homocysteine (SAH). tandfonline.com

Several factors contribute to the substrate specificity of PKMTs:

Primary Sequence Recognition : Many PKMTs recognize and bind to specific amino acid motifs flanking the target lysine residue.

Structural Recognition : The tertiary structure of the substrate protein plays a significant role in its recognition by the enzyme. Some PKMTs require the substrate to be in a particular conformation to bind effectively.

Protein Complexes : PKMTs can exist as part of larger multi-protein complexes, and the other components of these complexes can influence substrate specificity and catalytic activity. tandfonline.com

Researchers have employed techniques like peptide arrays to systematically investigate the substrate specificity of various PKMTs, leading to the identification of novel substrates and a better understanding of their recognition motifs. nih.gov

The universal methyl group donor for protein lysine methylation is S-adenosyl-L-methionine (SAM or AdoMet). nih.govresearchgate.netcreative-proteomics.com SAM is a crucial cofactor synthesized from L-methionine and ATP. nih.gov During the methylation reaction, the methyl group is transferred from SAM to the lysine residue, and SAM is converted to S-adenosyl-L-homocysteine (SAH). tandfonline.comresearchgate.net

The catalytic activity of PKMTs is dependent on the binding of SAM to the enzyme's active site. The binding of both the cofactor and the substrate protein often induces conformational changes in the enzyme that are necessary for catalysis. tandfonline.com

Substrate Specificity and Recognition Mechanisms

Protein Lysine Demethylases (KDMs)

The process of lysine methylation is reversible, thanks to the action of protein lysine demethylases (KDMs). mdpi.comtandfonline.com These enzymes catalyze the removal of methyl groups from lysine residues, thereby providing a dynamic regulatory mechanism for protein function. mdpi.com

KDMs are classified into two main families based on their catalytic mechanisms: the lysine-specific demethylase 1 (LSD1) family and the Jumonji C (JmjC) domain-containing family. frontiersin.orgnih.gov

LSD1 Family : The LSD1 family of demethylases, which includes LSD1 (also known as KDM1A) and LSD2 (KDM1B), utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidative mechanism. frontiersin.orgprobiologists.com These enzymes catalyze the demethylation of mono- and di-methylated lysines by oxidizing the methyl group to form an unstable imine intermediate, which is then hydrolyzed to release formaldehyde (B43269) and the demethylated lysine. frontiersin.orgnih.gov A key limitation of the LSD1 family is their inability to demethylate trimethylated lysines due to the chemical constraints of their catalytic mechanism. nih.gov

JmjC Domain-Containing Family : The JmjC family is a much larger and more diverse group of demethylases. frontiersin.org These enzymes are Fe(II) and α-ketoglutarate (2-oxoglutarate)-dependent dioxygenases. probiologists.comrsc.org Their catalytic mechanism involves the hydroxylation of the methyl group, which forms an unstable hemiaminal intermediate that subsequently decomposes to yield formaldehyde and the demethylated lysine. rsc.org This mechanism allows JmjC enzymes to demethylate mono-, di-, and trimethylated lysines, providing a broader range of activity compared to the LSD1 family. rsc.org

The discovery of KDMs demonstrated that lysine methylation is a dynamic and reversible post-translational modification, similar to other well-known modifications like phosphorylation and acetylation. tandfonline.compnas.orgnih.gov The ability to both add and remove methyl groups allows for the fine-tuning of protein activity and function in response to various cellular signals and environmental cues. mdpi.comnih.gov

The balance between the activities of PKMTs ("writers") and KDMs ("erasers") is critical for maintaining cellular homeostasis. nih.govacs.org Dysregulation of this balance has been implicated in a variety of human diseases, including cancer and developmental disorders, highlighting the importance of this regulatory system. nih.govmdpi.com The reversibility of lysine methylation adds a significant layer of complexity and control to the regulation of protein function and cellular processes. nih.gov

Catalytic Mechanisms of KDM Families (e.g., LSD1 and JmjC)

Dynamic Regulation of Lysine Methylation States (Mono-, Di-, and Trimethylation)

The post-translational modification of lysine residues through methylation is a highly dynamic and precisely regulated process crucial for a multitude of cellular functions, most notably the regulation of chromatin structure and gene expression. nih.govbgu.ac.il This regulation is orchestrated by the balanced activities of two opposing classes of enzymes: protein lysine methyltransferases (KMTs), which add methyl groups, and protein lysine demethylases (KDMs), which remove them. nih.govazolifesciences.com The ability to cycle between different methylation states—unmethylated, monomethylated (me1), dimethylated (me2), and trimethylated (me3)—at specific lysine residues allows for a sophisticated signaling language, often referred to as the "histone code," that dictates downstream biological outcomes. pnas.orgnih.gov

The ε-amino group of a lysine residue can accept up to three methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM). bgu.ac.ilportlandpress.com Each methylation state can have a distinct functional consequence. plos.org For instance, different methylation states on the same lysine residue can recruit different effector proteins, leading to varied cellular responses. cellsignal.com This dynamic interplay is fundamental to processes ranging from transcriptional regulation and DNA repair to cell cycle control. nih.govpnas.org

Generally, methylation at specific sites on histone tails is associated with either transcriptional activation or repression. researchgate.net Methylation of histone H3 at lysines 4 (H3K4) and 36 (H3K36) is typically linked to actively transcribed genes, whereas methylation at H3K9, H3K27, and H4K20 is characteristic of repressed chromatin or heterochromatin. frontiersin.orgacs.orgmdpi.com The enzymes that establish and erase these marks exhibit remarkable specificity for both the lysine residue and the degree of methylation. nih.gov

Enzymatic Control of Methylation States

The dynamic nature of lysine methylation is controlled by the "writer" KMTs and "eraser" KDMs. frontiersin.org KMTs are broadly classified into two major families: the SET domain-containing methyltransferases, which constitute the majority, and the seven-β-strand (7BS) family, such as DOT1L. bgu.ac.iloncotarget.com These enzymes catalyze the transfer of one, two, or three methyl groups to the target lysine. bgu.ac.il

Conversely, KDMs reverse this modification. They fall into two main families with distinct catalytic mechanisms. The first is the lysine-specific demethylase 1 (LSD1/KDM1) family, which are flavin-dependent amine oxidases. oncotarget.com These enzymes can only remove mono- and di-methyl groups, as their mechanism requires a lone pair of electrons on the lysine's nitrogen atom, which is absent in the trimethylated state. oncotarget.com The second, larger family contains a Jumonji C (JmjC) domain and utilizes an Fe(II) and α-ketoglutarate-dependent mechanism to hydroxylate the methyl group, enabling the removal of all three methylation states, including trimethyllysine. azolifesciences.comoncotarget.compnas.org

The specificity of these enzymes ensures precise control over the chromatin landscape. For example, research has shown that different KMTs are responsible for different methylation states at the same residue to define distinct chromatin domains. In studies of H3K9 methylation, the enzyme G9a was found to be responsible for the majority of H3K9me1 and all detectable H3K9me2 within silent euchromatin. In contrast, the Suv39h1 and Suv39h2 enzymes specifically direct the trimethylation of H3K9 at pericentric heterochromatin. scite.ai This demonstrates how different enzymes establish distinct repressive environments through different methylation states.

| Histone Mark | Associated Function | "Writer" Enzyme (KMT) Examples | "Eraser" Enzyme (KDM) Examples | Methylation State Specificity |

|---|---|---|---|---|

| H3K4me1/2/3 | Transcriptional Activation | SET1/COMPASS complex, MLL family, SETD7 (SET7/9) | LSD1/KDM1 (me1/2), JmjC family (e.g., KDM5) (me1/2/3) | SETD7 is a monomethyltransferase. nih.gov The MLL/SET1 complexes can catalyze di- and trimethylation. nih.gov LSD1 removes me1/me2, while KDM5 family members can remove me3. researchgate.net |

| H3K9me1/2/3 | Transcriptional Repression | G9a (me1/2), GLP (me1/2), Suv39h1/2 (me3), SETDB1 (me3) | JmjC family (e.g., KDM3, KDM4/JMJD2) (me1/2/3) | G9a/GLP primarily mediate H3K9me1 and H3K9me2. scite.aifrontiersin.org Suv39h1/2 and SETDB1 are key H3K9 trimethyltransferases. scite.aisemanticscholar.org KDM4A (JMJD2A) demethylates H3K9me3/me2. uni-muenchen.deresearchgate.net |

| H3K27me1/2/3 | Transcriptional Repression | Polycomb Repressive Complex 2 (PRC2) with EZH2 catalytic subunit | JmjC family (UTX/KDM6A, JMJD3/KDM6B) (me2/3) | EZH2 is the catalytic subunit of the PRC2 complex that mediates H3K27 di- and trimethylation. semanticscholar.org UTX and JMJD3 were identified as specific H3K27me2/me3 demethylases. pnas.org |

| H3K36me1/2/3 | Transcriptional Activation, DNA Repair | SETD2, NSD family, SMYD2 | JmjC family (e.g., KDM4/JMJD2) (me2/3) | SETD2 is a processive enzyme that establishes H3K36me3. KDM4A (JMJD2A) can demethylate H3K36me3/me2. uni-muenchen.deresearchgate.net |

Regulatory Mechanisms and Research Findings

The activity of KMTs and KDMs is itself subject to intricate regulation, allowing the cell to fine-tune methylation patterns in response to developmental or environmental cues. This regulation can occur through several mechanisms:

Post-translational Modifications: KMTs and KDMs can be regulated by other modifications, such as phosphorylation. For example, phosphorylation of the KMT EZH2 (KMT6) can abrogate its affinity for histone H3, leading to reduced H3K27me3. nih.gov

Complex Formation: Many methyltransferases and demethylases function as part of larger multi-protein complexes. The composition of these complexes can determine their substrate specificity and localization. For instance, the association of the demethylase LSD1 with the CoREST complex is crucial for its activity on histone substrates. oncotarget.com

Allosteric Regulation: The enzymatic activities of KMTs can be controlled by the binding of molecules to sites other than the active site. For example, the binding of ubiquitin to the SUVR4 H3K9 methyltransferase in Arabidopsis stimulates its enzymatic activity and shifts its product specificity from dimethylation to trimethylation. portlandpress.complos.org

Structural and biochemical studies have provided detailed insights into how enzymes achieve specificity for different methylation states. The active site of a KMT forms a narrow channel that accommodates the target lysine side chain. nih.gov The architecture of this active site, particularly the presence of aromatic residues, can determine whether there is enough space to accommodate a di- or trimethylated lysine, thus dictating the enzyme's product specificity. pnas.orgnih.gov Mutations in these key residues can profoundly alter whether an enzyme is a mono-, di-, or trimethyltransferase. nih.gov

The dynamic regulation between KMTs and KDMs is essential for creating precise epigenetic landscapes. Coordinated action is often required for efficient gene regulation. For example, to achieve optimal transcriptional activation, the H3K27 demethylase UTX has been shown to associate with the H3K4 methyltransferase complex MLL2/3. This dual-function complex can simultaneously remove the repressive H3K27me3 mark while adding the activating H3K4me3 mark. nih.gov This demonstrates a sophisticated level of coordination that ensures robust control over gene expression programs.

Biochemical and Molecular Roles of Methylated Lysine Residues in Cellular Processes

Role in Chromatin Structure and Epigenetic Regulation

Histone lysine (B10760008) methylation is a cornerstone of epigenetic regulation, profoundly influencing chromatin structure and gene accessibility. nih.gov This dynamic process is regulated by histone lysine methyltransferases (KMTs) and lysine demethylases (KDMs). nih.gov

Histone Lysine Methylation and Gene Expression

The methylation of specific lysine residues on histone tails acts as a sophisticated signaling platform, dictating whether genes are transcriptionally active or silenced. wikipedia.orgcreative-proteomics.com The functional consequence of histone lysine methylation is dependent on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). oup.com

Certain methylation marks are associated with active gene expression. For instance, the trimethylation of histone H3 at lysine 4 (H3K4me3) and methylation at H3K36 and H3K79 are generally linked to transcriptionally active euchromatin. oup.comnih.gov H3K4me3, in particular, is concentrated at the 5'-ends of actively transcribed genes and is highly correlated with the presence of RNA polymerase II. nih.gov These "permissive" marks facilitate the formation of open chromatin structures, promoting the initiation and/or elongation phases of transcription. tandfonline.com

Conversely, other methylation patterns are hallmarks of transcriptional repression. Di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3) and lysine 27 (H3K27me2/3), as well as methylation of H4K20, are typically associated with silenced chromatin regions. wikipedia.org These repressive marks contribute to the compaction of chromatin, thereby restricting the access of transcription factors to the DNA. wikipedia.org

Impact on Heterochromatin Formation and Transcriptional Control

Histone lysine methylation is integral to the establishment and maintenance of heterochromatin, the tightly packed form of chromatin that is generally transcriptionally silent. pnas.org The methylation of histone H3 at lysine 9 (H3K9) is a critical determinant in this process. nih.gov

The formation of heterochromatin is initiated at specific genomic locations and then spreads across chromosomal domains. pnas.org This process involves the recruitment of the histone methyltransferase Clr4/Suv39h, which deposits the H3K9 methylation mark. pnas.org This mark is then recognized by "reader" proteins, such as Heterochromatin Protein 1 (HP1), which binds to H3K9me3 and promotes the compaction of chromatin into a heterochromatic state. nih.govplos.org This specialized chromatin structure inhibits genetic processes, including transcription and recombination. oup.com

The interplay between different histone modifications also governs transcriptional control. For example, the presence of H3K27me3 within gene bodies is associated with transcriptional repression by inhibiting elongation. nih.gov This repressive state can be reversed by the action of demethylases. nih.gov The dynamic balance between the deposition and removal of these methylation marks provides a sophisticated mechanism for controlling gene expression patterns, which is essential for maintaining cell fate and genomic stability. nih.gov

Regulation of Non-Histone Protein Function

While initially discovered and extensively studied in the context of histones, lysine methylation is a widespread post-translational modification that also targets a vast number of non-histone proteins, regulating their function in diverse cellular pathways. bgu.ac.ilmdpi.com

Influence on Protein Stability, Localization, and Activity

Lysine methylation can significantly impact the fundamental properties of non-histone proteins, including their stability, subcellular localization, and enzymatic activity. mdpi.comfrontiersin.org This regulation often occurs through the modulation of protein-protein interactions. mdpi.com

Protein Stability: Methylation can protect proteins from degradation. For instance, methylation of the tumor suppressor protein p53 and the Estrogen Receptor alpha (ERα) by the enzyme SET7/9 stabilizes these proteins by preventing their ubiquitination and subsequent degradation by the proteasome. nih.gov

Subcellular Localization: The methylation status of a protein can dictate its location within the cell. The nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway, is promoted by its mono-methylation by the enzyme SMYD2. nih.gov Similarly, the nuclear localization of other proteins, such as HSP70 and YAP1, is enhanced by their methylation. nih.gov

Protein Activity: Lysine methylation can directly influence the activity of enzymes and transcription factors. For example, methylation can alter the DNA-binding affinity of transcription factors, thereby modulating the expression of their target genes. d-nb.info

Involvement in DNA Repair Mechanisms

Histone and non-histone protein methylation play a crucial role in the DNA damage response (DDR), influencing the choice and efficiency of DNA repair pathways. mdpi.comnih.gov Following DNA damage, specific lysine methylation marks are deposited at the damage sites, which helps to recruit DNA repair proteins. mdpi.com

Methylation of histone tails regulates the accessibility of the damaged DNA to the repair machinery. mdpi.com DNA damage-responsive methylation has been identified on several lysine residues of histones H3 and H4, including H3K4, H3K9, H3K27, H3K36, H3K79, and H4K20. mdpi.com For example, trimethylated H3K36 is required for homologous recombination (HR) repair, while dimethylated H4K20 facilitates non-homologous end-joining (NHEJ) by recruiting the repair protein 53BP1. jcancer.org

Methylation also regulates non-histone proteins involved in the DDR. mdpi.com For instance, the methylation of the transcription factor E2F1 by SETD7 stabilizes it and promotes the expression of pro-apoptotic genes in response to DNA damage. frontiersin.org

Role in RNA Splicing and Transcriptional Machinery

Emerging evidence indicates that lysine methylation is a key regulator of RNA splicing and the transcriptional machinery itself. nih.govembopress.org A significant number of proteins involved in splicing have been found to be methylated, suggesting a widespread role for this modification in RNA processing. nih.gov

For example, the splicing factor snRNP70 is mono-methylated on lysine 130 by the enzyme SETMAR. nih.gov While the precise functional consequence of this modification is still under investigation, it suggests a direct link between lysine methylation and the regulation of splice site selection. nih.gov Another splicing factor, RBM25, is also mono-methylated, and this modification may regulate splicing by affecting its interaction with other splicing factors. nih.gov

Furthermore, methylation of histone H3 at lysine 36 (H3K36me3) has been shown to modulate alternative splicing. unc.edufrontiersin.org This occurs through the recruitment of "reader" proteins that, in turn, influence the inclusion or exclusion of exons. researchgate.net

Effects on Protein Conformation and Biophysical Properties

The addition of methyl groups to a lysine side chain, including N(2)-methyl-L-lysine, introduces subtle yet significant changes to the biophysical properties of a protein, which can alter its conformation and stability. researchgate.netnih.gov Unlike modifications such as phosphorylation or acetylation, which dramatically alter the charge of the residue, methylation preserves the positive charge of the lysine side chain but increases its size and hydrophobicity. acs.orgrsc.org

These seemingly minor alterations can have profound effects:

Conformational Rigidity: Lysine methylation has been shown to increase the conformational rigidity of the lysine side chain. researchgate.net This reduction in flexibility can contribute to a more ordered local protein structure, a property that has been exploited to facilitate the crystallization of proteins for structural studies. researchgate.net

Hydrophobicity and Stability: The addition of methyl groups increases the nonpolar surface area of the lysine side chain, thereby increasing its hydrophobicity. researchgate.net Studies on methylated poly(lysine) have demonstrated that methylation increases resistance to changes in conformation induced by heat and salt. nih.gov Lysine itself contributes to protein stability through hydrogen bonding and the formation of salt bridges, and while methylation alters the hydrogen-bonding potential, the preserved positive charge allows electrostatic interactions to persist. wikipedia.org

Interactions with Other Molecules: Changes in biophysical properties directly affect how a methylated protein interacts with its environment. For example, increasing the methylation of poly(lysine) weakens its interaction with polynucleotides in terms of dissociation by salt, but it can also stabilize complexes with certain DNA structures against heat denaturation. nih.gov Furthermore, N-methylation can be a key factor in modulating the solubility and aggregation properties of peptides, which is relevant in the study of amyloid diseases. rsc.org

The biophysical consequences of lysine methylation are a critical aspect of its function. By subtly altering the size, hydrophobicity, and flexibility of the lysine side chain, methylation can fine-tune a protein's structure, stability, and interaction landscape without overhauling its entire architecture.

Table 2: Biophysical Effects of Lysine Methylation

| Property | Effect of Methylation | Consequence | Reference |

|---|---|---|---|

| Charge | Preserves positive charge | Maintains potential for electrostatic interactions | acs.org |

| Size | Increases | Steric effects, alters binding pocket fit | acs.org |

| Hydrophobicity | Increases | Enhances nonpolar interactions, can affect solubility and aggregation | researchgate.netrsc.org |

| Conformational Flexibility | Decreases (increased rigidity) | Promotes local structural order, aids in crystallization | researchgate.net |

| Thermal/Chemical Stability | Increases resistance to denaturation | Enhances protein stability under stress conditions | nih.gov |

| Protein Interactions | Modulates binding affinity | Alters interactions with proteins (e.g., kinases) and nucleic acids | researchgate.netnih.gov |

Metabolic Pathways and Intermediates Involving Methylated Lysine Species

Role of Methylated Lysines in Carnitine Biosynthesis

The biosynthesis of L-carnitine, a molecule crucial for energy metabolism, is a well-conserved pathway in many organisms, including humans. This process utilizes a methylated form of lysine (B10760008), specifically Nε-trimethyllysine (TML), as its starting precursor. TML is a derivative of the amino acid lysine and is produced through the post-translational methylation of lysine residues within proteins like histones. When these proteins are broken down, free TML is released and can enter the carnitine biosynthesis pathway.

The conversion of TML to L-carnitine involves a series of four enzymatic reactions:

Hydroxylation of TML : The first step is catalyzed by the enzyme Nε-trimethyllysine hydroxylase (TMLH), which is dependent on iron and 2-oxoglutarate. This reaction converts TML into 3-hydroxy-Nε-trimethyllysine (HTML). It is the only step in the pathway that occurs within the mitochondria.

Cleavage of HTML : The resulting HTML is then transported to the cytosol, where it is cleaved by the enzyme HTML aldolase (B8822740) (HTMLA). This reaction produces 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.

Oxidation of TMABA : The third enzyme, 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), which is NAD+-dependent, catalyzes the oxidation of TMABA into gamma-butyrobetaine (γ-butyrobetaine).

Hydroxylation of γ-butyrobetaine : The final step is the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX), a zinc-binding enzyme that, like TMLH, is also dependent on 2-oxoglutarate and iron(II).

While the primary source of TML for carnitine synthesis in mammals is believed to be the degradation of endogenous proteins, some research suggests that TML can also be obtained from dietary sources, particularly vegetables. The entire pathway for carnitine biosynthesis primarily takes place in the liver and kidneys.

Table 1: Key Enzymes in Carnitine Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Nε-trimethyllysine hydroxylase | TMLH | Nε-trimethyllysine (TML) | 3-hydroxy-Nε-trimethyllysine (HTML) | Mitochondria |

| 3-hydroxy-Nε-trimethyllysine aldolase | HTMLA | 3-hydroxy-Nε-trimethyllysine (HTML) | 4-N-trimethylaminobutyraldehyde (TMABA) + Glycine | Cytosol |

| 4-N-trimethylaminobutyraldehyde dehydrogenase | TMABA-DH | 4-N-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine | Cytosol |

Lysine Methylation in the Regulation of Glucose and Lipid Metabolism

Lysine methylation is a significant post-translational modification that plays a crucial role in regulating cellular processes, including glucose and lipid metabolism. This modification, which involves the addition of methyl groups to lysine residues on both histone and non-histone proteins, is a dynamic process controlled by lysine methyltransferases (KMTs) and lysine demethylases (KDMs). Dysregulation of these enzymes can lead to abnormal methylation patterns, which are implicated in various metabolic diseases such as type 2 diabetes and obesity.

The methylation of histones can epigenetically control the expression of genes involved in metabolic pathways. For instance, changes in histone H3 at lysine 9 (H3K9) methylation have been linked to the inflammatory phenotype seen in vascular smooth muscle cells in diabetes, a phenomenon termed "metabolic memory". Specifically, decreased levels of H3K9 trimethylation (H3K9me3), a repressive mark, at the promoters of inflammatory genes were observed in diabetic cells.

Beyond histones, the methylation of non-histone proteins, including key enzymes and transcription factors, directly impacts metabolic processes.

Key examples of how lysine methylation regulates glucose and lipid metabolism include:

Glucose Transport: The methyltransferase SETD7 (also known as SET7/9) has been shown to methylate and regulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in glucose metabolism. Under hypoxic conditions, inhibition of SETD7 increases glucose uptake.

Insulin (B600854) Signaling: The histone methyltransferase G9a has been shown to improve insulin signaling in hepatic cells. Additionally, the G9a-like protein (GLP) is considered an essential enzymatic switch that controls glucose homeostasis.

Lipid Metabolism: The G9a/GLP complex also plays a role in adipogenesis, the process of fat cell formation. Inhibition of G9a can lead to increased intracellular cholesterol in T-cells, which in turn influences immune responses. Furthermore, in adipocytes, G9a and GLP can modulate the effects of TNFα, a pro-inflammatory cytokine associated with insulin resistance, on lipolysis and inflammatory gene expression.

Table 2: Examples of Lysine Methyltransferases and their Roles in Metabolism

| Methyltransferase | Target Protein(s) | Metabolic Process Affected | Effect of Methylation |

|---|---|---|---|

| SETD7 (SET7/9) | HIF-1α | Glucose uptake | Negatively regulates HIF-1α transcriptional activity |

| SETD7 (SET7/9) | Non-histone proteins | Angiogenic response in diabetes | Inhibition rescues impaired angiogenesis |

| G9a (EHMT2) | Histone H3 (H3K9) | Adipogenesis, Insulin Signaling | Negatively regulates adipogenesis, improves hepatic insulin signaling |

| GLP (EHMT1) | Histone H3 (H3K9) | Glucose homeostasis, Brown fat cell fate | Essential for glucose homeostasis |

The intricate interplay between lysine methylation and metabolic pathways highlights the importance of this post-translational modification in maintaining cellular energy balance. The dysregulation of KMTs and KDMs is increasingly recognized as a contributing factor to metabolic disorders, making them potential therapeutic targets.### 6.3. Reactivity of Lysine Derivatives in Biochemical Reactions (e.g., Maillard Reaction, Glycation)

The reactivity of lysine residues in proteins is a key factor in several non-enzymatic biochemical reactions, most notably the Maillard reaction and glycation. These reactions primarily involve the nucleophilic ε-amino group of the lysine side chain. The methylation of this amino group, resulting in Nε-monomethyl-L-lysine (MML), Nε-dimethyl-L-lysine (DML), or Nε-trimethyl-L-lysine (TML), significantly alters its reactivity.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically during the heating of food. Lysine, with its exposed ε-amino group, is one of the most reactive amino acids in this process. The initial step involves the condensation of the amino group with a carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to a more stable Amadori product.

When the ε-amino group of lysine is methylated, its nucleophilicity and availability for this initial condensation step are altered.

Nε-monomethyl-L-lysine (MML) and Nε-dimethyl-L-lysine (DML): These derivatives still possess a secondary or tertiary amine, respectively, which are generally less nucleophilic than the primary amine of unmodified lysine. While they can potentially still participate in the Maillard reaction, their reactivity is expected to be significantly lower.

Nε-trimethyl-L-lysine (TML): In TML, the nitrogen atom is part of a quaternary ammonium (B1175870) group. This group is positively charged and lacks a proton that can be removed, rendering it non-nucleophilic. Consequently, TML cannot participate in the initial condensation step of the Maillard reaction and is therefore considered unreactive in this context.

Glycation

Glycation is the non-enzymatic reaction between reducing sugars (like glucose) or reactive dicarbonyl compounds (like glyoxal (B1671930) and methylglyoxal) and the amino groups of proteins, lipids, or nucleic acids. This process leads to the formation of Advanced Glycation End-products (AGEs). Similar to the Maillard reaction, the primary sites for glycation on proteins are the N-terminal amino groups and the ε-amino groups of lysine residues.

The methylation of lysine's ε-amino group directly impacts its susceptibility to glycation.

The reaction with reducing sugars to form a Schiff base and subsequently an Amadori product is blocked in TML due to the non-nucleophilic nature of the quaternary ammonium group.

The formation of major AGEs such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), which arise from the reaction of lysine with glyoxal and methylglyoxal (B44143) respectively, is prevented if the ε-amino group is trimethylated.

Therefore, the progressive methylation of the lysine side chain, culminating in TML, effectively protects the lysine residue from participating in both the Maillard reaction and glycation. This has important biological implications, as it prevents the formation of potentially harmful AGEs on proteins that utilize trimethylated lysine for other functions, such as carnitine biosynthesis.

Table 3: Reactivity of Lysine and its Methylated Derivatives

| Compound | Structure of ε-Amino Group | Reactivity in Maillard Reaction | Susceptibility to Glycation |

|---|---|---|---|

| L-Lysine | Primary Amine (-NH₂) | High | High |

| Nε-monomethyl-L-lysine | Secondary Amine (-NHCH₃) | Reduced | Reduced |

| Nε-dimethyl-L-lysine | Tertiary Amine (-N(CH₃)₂) | Very Low | Very Low |

Advanced Research Applications and Future Perspectives on N α Methyl L Lysine and Lysine Methylation

Challenges in Elucidating Specific Biological Functions of Individual Methylated Lysine (B10760008) Forms

A primary challenge in the field is deciphering the specific biological roles of the different methylated states of lysine—mono-, di-, and trimethylation. Each degree of methylation can result in a distinct biological outcome, acting as its own PTM. cellsignal.com For example, on histones, methylation at specific lysine residues like H3K4, H3K36, and H3K79 is generally associated with gene activation, whereas methylation at H3K9, H3K27, and H4K20 is linked to gene repression. nih.govsciengine.comtandfonline.com However, the functional distinction is not always clear-cut, as some methylation marks are implicated in both activation and repression depending on the context. oup.com This complexity is compounded by the fact that the addition of a methyl group is a subtle modification; it is small and does not alter the basic charge of the lysine residue, unlike acetylation or phosphorylation. oup.com This subtlety makes it difficult to predict its functional consequences, which are often mediated by the recruitment of specific "reader" proteins that recognize and bind to the methylated lysine. nih.govwikipedia.org

Another significant hurdle is the extensive crosstalk between lysine methylation and other PTMs. nih.gov Lysine residues can be targets for numerous mutually exclusive modifications, including acetylation, ubiquitination, and sumoylation. nih.gov This competition for the same residue can create a complex regulatory network where one PTM can block or promote another. nih.govplos.org For instance, the interplay between methylation and acetylation on histone H3 at lysine 9 (H3K9) is a classic example, where these modifications are generally associated with opposing transcriptional states. plos.org Crosstalk also occurs between different PTMs on neighboring residues. A well-documented example is the phosphorylation of histone H3 at serine 10, which can influence the acetylation of the nearby lysine 14. plos.org Similar interplay is observed on non-histone proteins; for example, on the tumor suppressor protein p53, various lysine residues can be acetylated, ubiquitinated, or methylated, with each modification influencing the protein's stability and function. nih.gov Teasing apart the effects of a single methylation event from this intricate web of interconnected modifications presents a major experimental challenge. nih.gov Furthermore, the low abundance of many methylated proteins makes their detection and functional characterization difficult, impeding a full understanding of the lysine methylome. nih.govnih.gov

Development of Novel Chemical Tools for Studying Lysine Methylation

To overcome the challenges in studying lysine methylation, researchers are actively developing novel chemical tools, including specific inhibitors, activity-based probes, and bioorthogonal reporters.

Inhibitors of Lysine Methyltransferases (KMTs) and Demethylases (KDMs): Small molecule inhibitors that target the enzymes responsible for adding (KMTs) and removing (KDMs) methyl marks are invaluable for probing the function of lysine methylation. nih.gov These inhibitors can be broadly categorized based on their target enzymes. For KMTs, which are divided into SET domain-containing and non-SET domain-containing families, several inhibitors have been developed. Similarly, KDMs, which include the FAD-dependent LSD family and the Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing family, are key therapeutic targets. nih.gov The development of potent and highly selective inhibitors is a major goal, as this allows for the confident association of observed biological effects with the inhibition of a specific enzyme. acs.org

| Target Enzyme | Inhibitor | Notes | Source |

|---|---|---|---|

| EZH2 (H3K27 KMT) | Tazemetostat | FDA-approved inhibitor. | jci.org |

| EZH2 (H3K27 KMT) | GSK126 | Potent and selective inhibitor of EZH2. | nih.gov |

| G9a/GLP (H3K9 KMTs) | UNC0638 | A well-characterized chemical probe for G9a and GLP with robust cellular activity. | tandfonline.comacs.org |

| G9a/GLP (H3K9 KMTs) | BIX-01294 | An inhibitor of G9a and GLP. | nih.gov |

| SUV39H1 (H3K9 KMT) | Chaetocin | Inhibits several H3K9-specific KMTs, but may act non-specifically. | nih.gov |

| DOT1L (H3K79 KMT) | EPZ-5676 | A potent and specific inhibitor of DOT1L. | jci.org |

| LSD1/KDM1A (H3K4/K9 KDM) | Tranylcypromine (TCP) | An irreversible inhibitor that has served as a basis for developing more specific probes. | nih.gov |

| JMJD3/UTX (H3K27 KDMs) | GSK-J1 / GSK-J4 | GSK-J1 is a potent inhibitor of H3K27 demethylases; GSK-J4 is its cell-permeable pro-drug. |

Activity-Based and Fluorogenic Probes: Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the detection and quantification of its activity. nih.gov Efforts have been made to develop such probes for enzymes like LSD1, often based on irreversible inhibitors like tranylcypromine. nih.gov Another powerful approach is the use of fluorogenic probes, which are non-fluorescent molecules that become fluorescent upon enzymatic activity. rsc.orgrsc.org These "turn-on" probes have been designed to detect the activity of various lysine deacetylases and demethylases with high sensitivity. rsc.orgresearchgate.net For example, probes have been developed that undergo a spontaneous intramolecular reaction to release a fluorophore only after an enzyme removes the modifying group from a lysine residue. rsc.orgrsc.org Such tools are critical for high-throughput screening of inhibitor libraries and for studying enzyme activity directly in complex biological samples. researchgate.net

Bioorthogonal Reporters: Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. This strategy can be used to label and track post-translationally modified proteins. Researchers can introduce synthetic amino acids or cofactors with bioorthogonal handles (e.g., alkynes or azides) into cells. These handles can then be selectively reacted with reporter tags for visualization or enrichment. This approach offers a powerful way to study the dynamics of lysine methylation in its native cellular environment.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of lysine methylation requires integrating data from multiple "omics" fields, including genomics, transcriptomics, and especially proteomics. Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying and quantifying lysine methylation sites on a global scale. nih.gov However, the lysine methylome remains significantly under-studied compared to other major PTMs like phosphorylation and ubiquitination. tandfonline.com For instance, one analysis noted over 98,000 ubiquitination sites identified, in stark contrast to the much smaller number of known methylation sites, highlighting a gap in available data. tandfonline.com

To address this, advanced proteomic strategies are being developed. One such method combines chemical labeling to enrich for monomethylated peptides with the use of pan-specific antibodies to enrich for di- and trimethylated peptides. oup.comoup.com This integrated approach allows for a more comprehensive profiling of the different methylation states across the proteome. oup.com

By combining this detailed proteomics data with genomic and transcriptomic data, researchers can begin to build a more complete picture of how lysine methylation regulates cellular processes. For example, correlating changes in the histone methylation landscape with changes in gene expression can reveal how these epigenetic marks control transcriptional programs. nih.gov Similarly, integrating data on non-histone protein methylation with protein-protein interaction networks and cellular signaling pathways can uncover novel regulatory functions. oup.comnih.gov This multi-omics approach was critical in a study of EZH2-mutant cancer cells, where it highlighted the role of Kme substrates and their potential crosstalk with other PTMs. oup.com Ultimately, the integration of diverse, large-scale datasets is essential for moving beyond the identification of individual methylation sites to understanding their function within complex regulatory networks. nih.gov

Unexplored Mechanistic Aspects and Regulatory Networks

Despite recent progress, many mechanistic aspects and regulatory networks involving lysine methylation remain unexplored. The discovery that thousands of non-histone proteins are methylated has vastly expanded the known scope of this modification beyond its traditional role in chromatin biology. nih.govnih.gov

Non-Histone Protein Methylation: Lysine methylation on non-histone proteins regulates a wide array of cellular processes, including signal transduction, DNA repair, protein stability, and subcellular localization. nih.govoup.comcreative-proteomics.com For example, methylation of the tumor suppressor p53 by various KMTs can either stabilize or repress its activity, demonstrating the complexity of this regulation. nih.govtandfonline.comboisestate.edu Similarly, methylation affects key signaling proteins like the transcription factor NF-κB, where methylation at different lysine residues can regulate distinct sets of target genes. pnas.org However, for the vast majority of the thousands of recently identified non-histone methylation sites, the functional consequences and the responsible "writer" and "eraser" enzymes are still unknown. nih.govtandfonline.com

Regulatory Networks and Histone Mimicry: The enzymes that regulate lysine methylation are themselves part of complex signaling networks. They are subject to their own post-translational modifications, such as phosphorylation, which can regulate their activity and function. nih.gov Furthermore, these enzymes often exist in large multi-protein complexes, and their activity can be modulated by the other subunits. jci.orgfrontiersin.org A fascinating and underexplored concept is "histone mimicry," where non-histone proteins contain sequences that mimic histone tails. These sites can be methylated by the same enzymes that modify histones, thereby co-opting the epigenetic machinery to regulate non-chromatin processes. tandfonline.com

Signaling Cascades: The field is beginning to uncover entire signaling cascades based on lysine methylation. One of the first described examples involves the NF-κB subunit RelA. nih.gov Under basal conditions, RelA is monomethylated, which promotes the binding of a repressive complex that methylates H3K9, silencing target genes. nih.gov Upon cell stimulation, a kinase phosphorylates a serine adjacent to the methylated lysine, which blocks the repressive complex and leads to gene activation. nih.gov This cascade illustrates how crosstalk between methylation and phosphorylation can create a sophisticated molecular switch. Uncovering more of these intricate regulatory pathways and the full spectrum of activities for methylation enzymes represents a major frontier in molecular and cellular biology. nih.gov

Q & A

Basic Questions

Q. What are the recommended analytical methods for detecting and quantifying N(2)-methyl-L-lysine in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting methylated lysine derivatives. For this compound, derivatization with methyl ester pentafluoropropionic anhydride (PFP) improves volatility and spectral resolution. Immunoassays (e.g., methyl-specific antibodies) are alternatives but require rigorous validation to avoid cross-reactivity with structurally similar isomers like Nε-methyl-L-lysine . Ensure internal standards (e.g., isotopically labeled analogs) are included to correct for derivatization efficiency and matrix effects .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow stepwise protocols for solid-phase peptide synthesis (SPPS) or enzymatic methylation using methyltransferases. Document reaction conditions (pH, temperature, stoichiometry of methyl donors like SAM) and validate product purity via HPLC coupled with high-resolution mass spectrometry (HRMS). For novel compounds, provide NMR data (e.g., ¹H, ¹³C, 2D COSY) and elemental analysis to confirm identity and exclude side products .

Q. What are the standard protocols for isolating this compound from complex biological matrices?

- Methodological Answer : Use affinity chromatography with methyl-lysine-specific antibodies or immobilized Tudor domains. Alternatively, cation-exchange chromatography effectively separates methylated lysine species based on charge differences. Pre-treatment with protease inhibitors and rapid quenching (e.g., acidification) prevents post-sampling degradation .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers (e.g., Nε-methyl-L-lysine) in analytical workflows?

- Methodological Answer : GC-MS analysis of derivatized samples allows isomer differentiation via unique fragmentation patterns. For example, this compound derivatives produce distinct fragment ions (e.g., m/z 84, 147) compared to Nε-methyl-L-lysine (m/z 130, 188). Cross-validate with tandem MS/MS or orthogonal methods like capillary electrophoresis (CE) to resolve co-eluting peaks .

Q. What experimental strategies address contradictions in reported methylation effects on protein function?

- Methodological Answer : Systematically evaluate context-dependent variables:

- Biological context : Compare methylation effects across cell types or organisms using CRISPR/Cas9 knock-in models.

- Analytical rigor : Use quantitative proteomics (e.g., SILAC) to distinguish stoichiometric methylation from bulk signals.

- Data triangulation : Integrate structural data (e.g., X-ray crystallography of methylated peptides) with functional assays (e.g., enzyme kinetics) to resolve mechanistic discrepancies .

Q. How can derivatization conditions be optimized to stabilize this compound for GC-MS analysis?

- Methodological Answer : Test derivatization reagents (e.g., PFP, BSTFA) under varying temperatures (60–100°C) and reaction times (30–120 min). Monitor stability via time-course experiments and add antioxidants (e.g., ascorbic acid) to prevent oxidative demethylation. For unstable derivatives, switch to LC-MS with hydrophilic interaction chromatography (HILIC) to avoid harsh derivatization .

Q. What statistical approaches are recommended for interpreting low-abundance this compound signals in high-noise environments?

- Methodological Answer : Apply signal-to-noise ratio (SNR) optimization techniques:

- Preprocessing : Use wavelet transforms or Savitzky-Golay smoothing to reduce baseline drift.

- Multivariate analysis : Employ principal component analysis (PCA) or machine learning (e.g., random forests) to distinguish true signals from artifacts in untargeted metabolomics datasets .

Methodological Best Practices

- Data Reporting : Include raw and processed data in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. For GC-MS, provide derivatization protocols, column specifications, and MS parameters .

- Ethical Validation : Disclose potential conflicts (e.g., commercial assay kits) and validate findings with independent methods (e.g., isotopic labeling) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.